molecular formula C9H8N3O5- B14285946 Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester CAS No. 135146-00-8

Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester

Cat. No.: B14285946
CAS No.: 135146-00-8
M. Wt: 238.18 g/mol
InChI Key: FQDKQNUETRQNGD-UHFFFAOYSA-N
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Description

Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzimidazole ring, which is a fused bicyclic ring system consisting of benzene and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of appropriate benzimidazole derivatives with methyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (5-hydroxy-3-oxido-4-oxo-4H-benzimidazol-2-yl)-, methyl ester
  • Carbamic acid, (6-hydroxy-4-oxido-5-oxo-5H-benzimidazol-2-yl)-, ethyl ester
  • Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, propyl ester

Uniqueness

Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

135146-00-8

Molecular Formula

C9H8N3O5-

Molecular Weight

238.18 g/mol

IUPAC Name

methyl N-(5-hydroxy-1-oxido-6-oxo-5H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C9H8N3O5/c1-17-9(15)11-8-10-4-2-6(13)7(14)3-5(4)12(8)16/h2-3,6,13H,1H3,(H,10,11,15)/q-1

InChI Key

FQDKQNUETRQNGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=CC(C(=O)C=C2N1[O-])O

Origin of Product

United States

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